molecular formula C10H16BN3O2 B13921194 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine

Cat. No.: B13921194
M. Wt: 221.07 g/mol
InChI Key: YPHRKNBDXMSXAO-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Yields boronic acid derivatives.

    Reduction: Forms dihydropyrimidine compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine primarily involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronate ester group acts as a versatile intermediate that can undergo transmetalation with palladium complexes, facilitating cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is unique due to the presence of both a pyrimidine ring and a boronate ester group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.

Properties

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3,(H2,12,13,14)

InChI Key

YPHRKNBDXMSXAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N

Origin of Product

United States

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